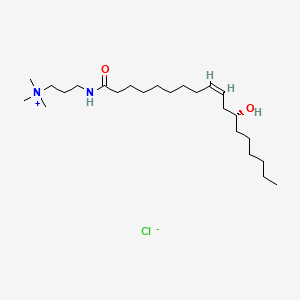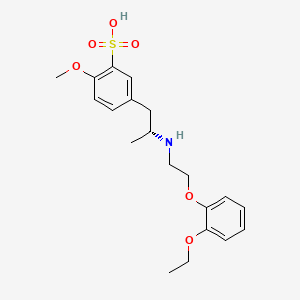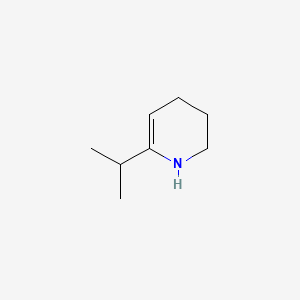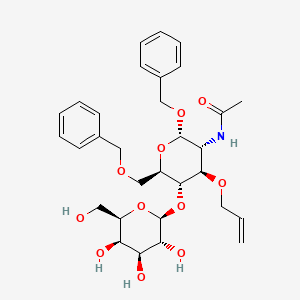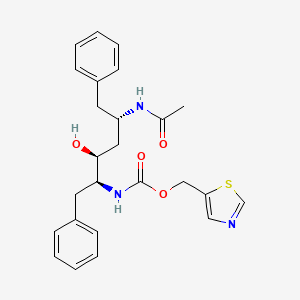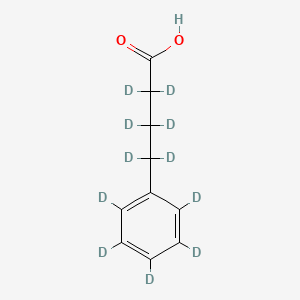
4-Phenylbuttersäure-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbutyric Acid-d11 is the deuterium labeled 4-Phenylbutyric acid . It is an inhibitor of HDAC and endoplasmic reticulum (ER) stress, used in cancer and infection research . It is also used in the treatment of urea cycle disorders .
Molecular Structure Analysis
The molecular formula of 4-Phenylbutyric Acid-d11 is C6(D)5(C(D)2)3COOH . It is the deuterium labeled version of 4-Phenylbutyric acid .Chemical Reactions Analysis
4-Phenylbutyric Acid-d11 has been shown to bind to Human Serum Albumin at Fatty Acid Binding Sites . Two separate ligand displacement assays were conducted to study this .Wissenschaftliche Forschungsanwendungen
Stoffwechselforschung
Eine der wichtigsten Anwendungen von 4-PBA-d11 ist in der Stoffwechselforschung . Es wird als Tracer verwendet, um den Stoffwechsel von 4-PBA im Körper zu untersuchen . Deuterierte Verbindungen wie 4-PBA-d11 enthalten schwere Isotope des Wasserstoffs, die mit Hilfe der Massenspektrometrie verfolgt werden können .
Behandlung von Harnstoffzyklusstörungen
4-Phenylbuttersäure (4-PBA) wird zur Behandlung von Harnstoffzyklusstörungen verwendet . Harnstoffzyklusstörungen sind genetische Erkrankungen, die die Fähigkeit des Körpers beeinträchtigen, Ammoniak auszuscheiden. 4-PBA hilft bei der Ausscheidung von überschüssigem Stickstoff.
Hemmung des endoplasmatischen Retikulumstresses
4-PBA wurde als selektiver Hemmer des endoplasmatischen Retikulumstresses (ERS) verwendet . ERS ist eine zelluläre Stressantwort, die mit dem Falten und der Verarbeitung von Proteinen zusammenhängt. Die Hemmung von ERS kann bei der Behandlung von Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Diabetes helfen.
Synthese von 1-Tetralon
4-PBA kann auch als Reaktant bei der Synthese von 1-Tetralon unter Verwendung eines Lewis-Säure-Katalysators verwendet werden . 1-Tetralon ist ein nützliches Zwischenprodukt in der organischen Synthese.
Verbesserung der sepsisinduzierten Herzfunktionsstörung
4-PBA verbessert sepsisinduzierte Herzfunktionsstörungen durch Modulation des Aminosäurestoffwechsels und des Lipidstoffwechsels . Es zielt auf Comt/Ptgs2/Ppara ab, das den Aminosäurestoffwechsel und den Lipidstoffwechsel reguliert
Wirkmechanismus
Target of Action
The primary target of 4-Phenylbutyric Acid-d11 is the endoplasmic reticulum (ER) . It acts as a chemical chaperone , assisting in protein folding and alleviating ER stress . It also binds to Human Serum Albumin at fatty acid binding sites .
Mode of Action
4-Phenylbutyric Acid-d11 interacts with its targets primarily through two modes of action. As a chemical chaperone, it ameliorates unfolded proteins and suppresses their aggregation . This results in protective effects against ER stress-induced cell death . Additionally, it acts as a histone deacetylase (HDAC) inhibitor , which can have implications in gene expression and regulation.
Biochemical Pathways
4-Phenylbutyric Acid-d11 affects several biochemical pathways. It plays a role in the unfolded protein response (UPR) pathway , aiming to restore ER and cellular proteostasis by regulating the synthesis of newly formed proteins and initiating molecular programs to help fold or degrade misfolded proteins . It also impacts the PERK-eIFa2-ATF4-CHOP apoptotic pathway related to ER stress .
Pharmacokinetics
The pharmacokinetics of 4-Phenylbutyric Acid-d11 involve its metabolism primarily in the liver and kidneys . It is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation to the active form, phenylacetate . Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is eliminated in the urine .
Result of Action
The action of 4-Phenylbutyric Acid-d11 results in several molecular and cellular effects. It alleviates ER stress, thereby assisting in protein folding and reducing the accumulation of misfolded proteins . This can augment pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also has protective effects against ER stress-induced neuronal cell death .
Action Environment
The action of 4-Phenylbutyric Acid-d11 can be influenced by environmental factors. It is known to be water-soluble , which may affect its distribution in aqueous environments.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-VRWITDQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731104 |
Source


|
| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358730-86-6 |
Source


|
| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/no-structure.png)
![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)
